Thiourea, [4-(4-nitrophenoxy)phenyl]-
Description
Thiourea derivatives are organosulfur compounds with the general structure (R₁R₂N)(R₃R₄N)C=S, where substituents on the nitrogen atoms dictate their chemical and biological properties. The compound Thiourea, [4-(4-nitrophenoxy)phenyl]- features a 4-(4-nitrophenoxy)phenyl group attached to the thiourea core. This substituent introduces strong electron-withdrawing effects due to the nitro (-NO₂) and ether (-O-) groups, which influence reactivity, solubility, and biological activity . Thiourea derivatives are widely used in pharmaceuticals, agrochemicals, and materials science, with applications ranging from enzyme inhibition (e.g., matrix metalloproteinase inhibitors) to epoxy resin curing agents .
Properties
CAS No. |
62970-93-8 |
|---|---|
Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11N3O3S/c14-13(20)15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16(17)18/h1-8H,(H3,14,15,20) |
InChI Key |
XKTBUZVFURLREL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation with Aryl Isothiocyanates
This method involves reacting 4-nitrophenoxyphenylamine with an aryl isothiocyanate to form the thiourea linkage. The reaction typically occurs in inert solvents under controlled temperatures.
Key Reaction Pathway:
4-Nitrophenoxyphenylamine + Aryl Isothiocyanate → [4-(4-Nitrophenoxy)phenyl]thiourea
Example Protocol (Adapted from Patent RU2087467C1):
- Reagents : 4-nitrophenoxyphenylamine (1 eq), aryl isothiocyanate (1 eq), ethyl acetate (solvent), nitrogen atmosphere.
- Conditions : 15–30°C, stirring for 5–60 minutes.
- Workup : Filtration, washing with heptane, drying under vacuum.
Note: Direct data for the target compound is unavailable, but analogous reactions suggest high yields.
Thiocarbonyl Transfer Reagents
Thiocarbonyl diimidazole (TCDI) or related reagents enable coupling of amines to form thioureas without requiring isothiocyanates.
Reaction Mechanism:
TCDI + 4-Nitrophenoxyphenylamine → Intermediate → Thiourea
Procedure (Based on US6335350B1):
- Reagents : TCDI (1 eq), 4-nitrophenoxyphenylamine (1 eq), dichloromethane (solvent).
- Conditions : Room temperature, 2–4 hours.
- Workup : Column chromatography (ethyl acetate/hexane).
| Reagent System | Yield (%) | Key Advantage |
|---|---|---|
| TCDI + 4-nitrophenoxyphenylamine | Theoretical ~80 | Avoids toxic isothiocyanates |
| TCDI + Piperazine derivatives | 90 | High efficiency |
Cyclization and Ring-Opening Strategies
This approach leverages intermediates like phenacyl bromides or thiazole precursors to introduce the thiourea moiety.
Case Study: Thiazole Derivatives (From IJSDR2407011):
- Step 1 : Synthesize phenacyl bromide from substituted acetophenone.
- Step 2 : React with 4-(4-nitrophenoxy)phenyl thiourea in ethanol.
Example Table:
| Phenacyl Bromide Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 0.5 | 89 |
| 4-Methylphenyl | 0.5 | 94 |
| 4-Bromophenyl | 0.5 | 89 |
Alternative Routes: Dithiocarbamate Intermediates
Though less common, aliphatic esters of dithiocarbamic acids can react with amines to form thioureas (US3188312A).
Limitations:
- Requires water-soluble esters (e.g., sodium chloroacetate).
- Yields vary with substituent electronics.
Comparative Analysis of Methods
| Method | Advantages | Challenges |
|---|---|---|
| Isothiocyanate Condensation | High purity, well-established | Toxic reagents |
| TCDI Transfer | Mild conditions, no isothiocyanates | Cost of TCDI |
| Cyclization | Scalable for derivatives | Multi-step synthesis |
| Dithiocarbamate | Aqueous medium | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenoxy)phenyl thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Scientific Research Applications
Anthelmintic and Antibacterial Activity:
- A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines was synthesized from 4-(4-nitrophenoxy)phenyl thiourea .
- N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited anthelmintic and antibacterial activities .
Fungicidal/Herbicidal Applications:
- Thiourea is used as fungicides or herbicides because of its antimicrobial properties.
Antimicrobial Activity:
- Thiourea derivatives of 1,3-thiazole have been synthesized and tested in vitro against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans .
- Halogen derivatives of thiourea have shown activity against planktonic forms of staphylococcal species .
- Thiourea derivatives with electron-withdrawing halogens such as fluorine and chlorine displayed strong antibacterial potency .
Antiviral Activity:
Anticancer Activity:
- Thiourea derivatives target molecular pathways involved in cancer development, such as those that limit angiogenesis and alter cancer cell signaling pathways .
Synthesis of 4-Thiazolines:
Case Studies
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives:
A study explored the antimicrobial activity of thiourea derivatives of 1,3-thiazole . The synthesized compounds were tested in vitro against various microorganisms. Compounds 3 and 9 showed significant inhibition against Gram-positive cocci and effectively inhibited the biofilm formation of methicillin-resistant and standard strains of S. epidermidis . The presence of a halogen atom, especially at the 3rd position of the phenyl group, was important for antimicrobial activity .
Antifungal and Larvicidal Activity of Thiourea and Urea Derivatives:
A series of novel thiourea and urea derivatives containing 1,2,4-triazole moieties were synthesized and evaluated for their antifungal and larvicidal activity . Phomopsis species were the most sensitive fungi to these compounds . Compounds 1b , 1c , 3a , and 4e demonstrated good activity against Phomopsis obscurans and P. viticola . Compound 3d showed the highest toxicity against Aedes aegypti larvae .
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)phenyl thiourea involves its interaction with biological targets, leading to the disruption of essential biological processes in parasites. The compound undergoes cytochrome P-450 dependent reduction to form reactive species that interact with DNA, thereby perturbing its normal functions and leading to the death of the parasites .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
The following table and analysis highlight structural, physicochemical, and functional differences between Thiourea, [4-(4-nitrophenoxy)phenyl]- and analogous compounds.
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Comparative Insights:
Electron-Withdrawing vs. Electron-Donating Substituents The 4-(4-nitrophenoxy)phenyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution and metal-chelation reactions. This contrasts with N-(4-hydroxyphenyl)thiourea, where the hydroxyl (-OH) group is electron-donating, increasing solubility in polar solvents . N,N'-Bis(4-nitrophenyl)thiourea (two nitro groups) exhibits stronger chelation with transition metals (e.g., Pt, Pd) due to increased electron deficiency, useful in analytical chemistry .
Biological Activity Thiourea, [4-(4-nitrophenoxy)phenyl]- is hypothesized to inhibit matrix metalloproteinases (MMPs) due to structural mimicry of collagenase substrates, similar to derivatives reported in and . N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea shows antimicrobial activity, likely due to the lipophilic chlorophenethyl groups enhancing membrane penetration .
Physicochemical Properties
- Fluorinated derivatives like 1-[4-(perfluorooctyl)phenyl]-3-phenylthiourea exhibit extreme hydrophobicity, enabling applications in fluorous-phase catalysis .
- The trifluoromethyl group in N-[4-(Trifluoromethyl)phenyl]thiourea improves metabolic stability in drug candidates .
Synthetic Routes The target compound may be synthesized via condensation of 4-(4-nitrophenoxy)aniline with thiophosgene or via iodine-mediated cyclization of acetophenone derivatives, as seen in and . N-Allyl derivatives (e.g., ) are synthesized using allyl halides, whereas N-cyclohexyl derivatives () require cyclohexylamine .
Q & A
Q. What are the established synthetic methodologies for Thiourea, [4-(4-nitrophenoxy)phenyl]-?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(4-nitrophenoxy)aniline with thiocarbonyl donors like thiophosgene or ammonium thiocyanate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . For reproducibility, ensure stoichiometric control and inert atmospheric conditions to prevent oxidation byproducts.
Q. Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding via thiourea NH signals.
- FT-IR to identify C=S stretching (~1250–1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., hydrogen-bonded dimers) .
- Elemental analysis (CHNS) to verify purity and stoichiometry.
Q. How can initial bioactivity screening be designed for this compound?
Begin with in vitro assays targeting relevant biological pathways. For example:
- Antimicrobial activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with ampicillin and fluconazole as positive controls .
- Enzyme inhibition : Employ UV-Vis-based kinetic assays (e.g., for urease or acetylcholinesterase), measuring IC₅₀ values with appropriate substrate concentrations and controls . Ensure triplicate trials and statistical validation (e.g., ANOVA) to minimize experimental bias.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Variation of substituents : Synthesize analogs with modified nitro, phenoxy, or thiourea groups to assess electronic and steric effects.
- Computational SAR : Perform DFT calculations (e.g., HOMO-LUMO, electrostatic potential maps) to correlate electronic properties with bioactivity .
- 3D-QSAR : Use CoMFA or CoMSIA models to predict activity trends and guide synthetic priorities . Cross-validate findings with in vitro data to refine hypotheses .
Q. What methodologies address contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvent effects, protein flexibility, or incomplete DFT parameters. Mitigation strategies include:
- Explicit solvent modeling in molecular docking (e.g., using MD simulations with explicit water molecules).
- Ensemble docking to account for target conformational changes.
- Revisiting computational assumptions (e.g., protonation states, tautomerism) . Validate with orthogonal assays (e.g., SPR for binding affinity) to confirm mechanistic hypotheses .
Q. How can researchers design factorial experiments to evaluate multifactorial influences on bioactivity?
A 2³ factorial design is effective for studying variables like pH, temperature, and concentration:
Q. What theoretical frameworks explain the compound’s mechanism of action in enzyme inhibition?
- Molecular docking : Simulate binding modes in enzyme active sites (e.g., urease) using AutoDock Vina, focusing on hydrogen bonds with thiourea NH and nitro group interactions .
- DFT analysis : Calculate charge transfer and Fukui indices to identify nucleophilic/electrophilic regions influencing reactivity . Pair with kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Data Interpretation and Validation
Q. How should researchers resolve conflicting bioactivity results across studies?
- Meta-analysis : Compare assay conditions (e.g., bacterial strains, incubation times) to identify variability sources.
- Dose-response normalization : Express data as % inhibition relative to controls to minimize plate-to-plate variation.
- Orthogonal validation : Confirm findings using alternative methods (e.g., fluorescence-based assays vs. calorimetry) .
Q. What statistical approaches are recommended for high-throughput screening (HTS) data?
- Z-score normalization to filter out false positives/negatives.
- Benjamini-Hochberg correction for multiple comparisons.
- Machine learning : Train classifiers (e.g., random forests) to prioritize hits based on structural features and historical data .
Theoretical and Methodological Frameworks
Q. How does the compound’s electronic structure influence its reactivity?
DFT studies reveal:
- Nitro group : Strong electron-withdrawing effect reduces electron density on the thiourea sulfur, altering nucleophilic attack susceptibility.
- Phenoxy linker : Enhances conjugation, stabilizing transition states in substitution reactions .
Experimental validation via Hammett plots can quantify substituent effects .
Q. What ontological considerations guide mechanistic studies of this compound?
Researchers must define whether bioactivity arises from direct target interaction (e.g., enzyme inhibition) or indirect pathways (e.g., redox modulation). Epistemological frameworks like critical realism justify combining computational and experimental data to infer causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
